molecular formula C10H10N4O B2606146 2-Quinolin-8-ylhydrazinecarboxamide CAS No. 14148-38-0

2-Quinolin-8-ylhydrazinecarboxamide

Cat. No.: B2606146
CAS No.: 14148-38-0
M. Wt: 202.217
InChI Key: KUKXAYANYXHXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Quinolin-8-ylhydrazinecarboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. It is characterized by its unique structure, which includes a quinoline ring fused to a hydrazinecarboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinolin-8-ylhydrazinecarboxamide typically involves the reaction of quinoline derivatives with hydrazinecarboxamide under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which can enhance yield and reduce reaction time .

Industrial Production Methods: Industrial production methods for this compound often involve solvent-free conditions or the use of recyclable catalysts to promote greener and more sustainable chemical processes . These methods are designed to minimize environmental impact while maintaining high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Quinolin-8-ylhydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

2-Quinolin-8-ylhydrazinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Quinolin-8-ylhydrazinecarboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial DNA replication, leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: 2-Quinolin-8-ylhydrazinecarboxamide stands out due to its unique hydrazinecarboxamide group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

IUPAC Name

(quinolin-8-ylamino)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-10(15)14-13-8-5-1-3-7-4-2-6-12-9(7)8/h1-6,13H,(H3,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKXAYANYXHXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NNC(=O)N)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.